molecular formula C21H23N5O3 B2418347 N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide CAS No. 899753-77-6

N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B2418347
CAS No.: 899753-77-6
M. Wt: 393.447
InChI Key: LTUVBLLCAHBEGG-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Research

N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide and its analogs have been explored for their affinity towards serotonin receptors. For instance, a study developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs, demonstrating high brain uptake and slow clearance, suggesting potential in neuropsychiatric disorder research involving 5-HT1A receptors (García et al., 2014). Another study synthesized 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, identifying compounds with high 5-HT1A receptor specificity and affinity, useful in mood disorder studies (Heinrich et al., 2004).

Analgesic Activity and TRPV1 Antagonism

Research into analgesic activity and TRPV1 antagonism has also utilized compounds related to this compound. A study on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) and its analogs showed potential in alleviating chronic pain, suggesting a path for developing new pain-relief drugs (Nie et al., 2020).

Antibacterial and Antiviral Research

Derivatives of this compound have been explored for antibacterial and antiviral activities. For example, a study on 5-substituted Piperazinyl-4-nitroimidazole Derivatives indicated potential for development as non-nucleoside reverse transcriptase inhibitors in anti-HIV therapy (Al-Masoudi et al., 2007).

Properties

IUPAC Name

N-(1-ethylindol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-2-23-15-19(18-5-3-4-6-20(18)23)22-21(27)25-13-11-24(12-14-25)16-7-9-17(10-8-16)26(28)29/h3-10,15H,2,11-14H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUVBLLCAHBEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.